molecular formula C22H14O6 B14640040 1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- CAS No. 52497-38-8

1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl-

Cat. No.: B14640040
CAS No.: 52497-38-8
M. Wt: 374.3 g/mol
InChI Key: SOTNIKQUXDBCDQ-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- is an organic compound with the molecular formula C22H14O6 and a molecular weight of 374.34 g/mol It is a derivative of benzenedicarboxylic acid, specifically isophthalic acid, with two benzoyl groups attached at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- typically involves the benzoylation of isophthalic acid. One common method is the Friedel-Crafts acylation reaction, where isophthalic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces benzyl derivatives .

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- involves its interaction with various molecular targets. The benzoyl groups can participate in hydrogen bonding and π-π interactions with other molecules, influencing their chemical behavior. The pathways involved in its action depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid (1,2-benzenedicarboxylic acid): Differentiated by the position of the carboxyl groups.

    Isophthalic acid (1,3-benzenedicarboxylic acid): The parent compound without benzoyl groups.

    Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups at the 1 and 4 positions.

Uniqueness

1,3-Benzenedicarboxylic acid, 4,6-dibenzoyl- is unique due to the presence of benzoyl groups, which impart distinct chemical properties and reactivity.

Properties

CAS No.

52497-38-8

Molecular Formula

C22H14O6

Molecular Weight

374.3 g/mol

IUPAC Name

4,6-dibenzoylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C22H14O6/c23-19(13-7-3-1-4-8-13)15-11-16(20(24)14-9-5-2-6-10-14)18(22(27)28)12-17(15)21(25)26/h1-12H,(H,25,26)(H,27,28)

InChI Key

SOTNIKQUXDBCDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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